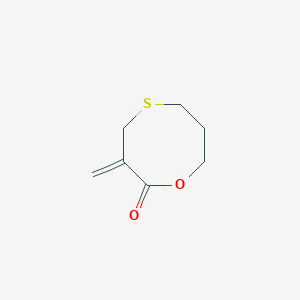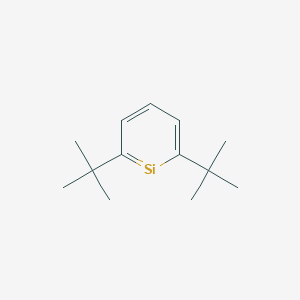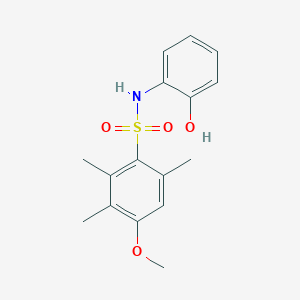![molecular formula C18H15NO3S B12614233 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid CAS No. 648434-08-6](/img/structure/B12614233.png)
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a benzoic acid core with a cyano and ethylsulfanyl substituted phenylethenyl group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylethenyl Intermediate: The initial step involves the synthesis of the 2-cyano-2-(ethylsulfanyl)-1-phenylethenyl intermediate. This can be achieved through a reaction between ethylsulfanylbenzaldehyde and malononitrile under basic conditions.
Etherification: The intermediate is then subjected to an etherification reaction with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable base such as potassium carbonate. This step forms the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano and ethylsulfanyl groups may play a role in binding interactions, while the benzoic acid moiety could influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-Cyano-2-(methylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
- 2-{[2-Cyano-2-(propylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
- 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid
Uniqueness
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethylsulfanyl group may impart distinct electronic and steric effects compared to similar compounds with different alkyl groups. Additionally, the ether linkage to the benzoic acid core can affect the compound’s overall stability and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
648434-08-6 |
|---|---|
Formule moléculaire |
C18H15NO3S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(2-cyano-2-ethylsulfanyl-1-phenylethenoxy)benzoic acid |
InChI |
InChI=1S/C18H15NO3S/c1-2-23-16(12-19)17(13-8-4-3-5-9-13)22-15-11-7-6-10-14(15)18(20)21/h3-11H,2H2,1H3,(H,20,21) |
Clé InChI |
WBYHSEUBBRBEDM-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)


![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)
![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)

![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)

![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
